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Compound of Interest

Compound Name: 2-Bromofuran

Cat. No.: B1272941

Introduction: 2-Bromofuran (CAS No: 584-12-3) is a halogenated heterocyclic compound that
serves as a valuable building block in organic synthesis, finding applications in the
development of pharmaceuticals and other fine chemicals.[1][2] Its utility in these fields
necessitates a thorough understanding of its structural and chemical properties. Accurate
spectroscopic characterization is fundamental for verifying its identity, purity, and for tracking its
transformations in chemical reactions. This technical guide provides a comprehensive overview
of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
2-Bromofuran. It is intended for researchers, scientists, and professionals in drug
development who utilize spectroscopic techniques for molecular characterization. Detailed
experimental protocols for data acquisition are also presented, alongside a visual workflow for
structural elucidation.

Spectroscopic Data

The spectroscopic signature of 2-Bromofuran is defined by the interplay of its furan ring and
the bromine substituent. The following tables summarize the key quantitative data from *H
NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Bromofuran.

Table 1: *H NMR Spectroscopic Data for 2-Bromofuran (Solvent: Cyclohexane)
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] Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
Doublet of J(H5-H4) = 3.25,
H5 7.25
Doublets J(H5-H3) = 0.80

J(H3-H4) = 2.10,

H3 6.21 Doublet of Doublets
J(H3-H5) =0.80

J(H4-H5) = 3.25,

H4 6.15 Doublet of Doublets
J(H4-H3) = 2.10

Data sourced from ChemicalBook.[3]

Table 2: 13C NMR Spectroscopic Data for 2-Bromofuran

Carbon Assignment Chemical Shift (6) ppm
C2 122.0
C3 112.5
c4 110.0
C5 145.5

Data as referenced in S. Gronowitz, |. Johnson, A.B. Hoernfeldt, Chemica Scripta 7, 211
(1975).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule. The
following are characteristic absorption bands expected for 2-Bromofuran.

Table 3: Characteristic IR Absorption Bands for 2-Bromofuran
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Wavenumber . . . .
(cm-1) Vibration Type Functional Group Intensity
3100 - 3000 C-H Stretch Furan Ring (=C-H) Medium

1600 - 1585 C=C Stretch Furan Ring Medium-Strong
1500 - 1400 C=C Stretch Furan Ring Medium-Strong
1300 - 1000 C-O-C Stretch Furan Ring Ether Strong

<700 C-Br Stretch Bromoalkane Medium-Strong

Expected frequencies based on general IR correlation tables.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for 2-Bromofuran

mlz lon

146 | 148 [C4H3BrO]*

Notes

Molecular ion peak (M*).
Shows a characteristic
~1:1 isotopic pattern due
to the presence of 7°Br and
81Br isotopes.[3]

67 [CaH30]*

Fragment resulting from the
loss of a bromine radical ([M-
Br]*). This is often a significant

peak.

39 [CsHs]*

Further fragmentation,
potentially from the loss of CO

from the [C4H3O]* fragment.

Expected fragmentation based on chemical principles.[9][10]
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Spectroscopic Analysis Workflow

The process of identifying and confirming the structure of a compound like 2-Bromofuran
involves a systematic workflow integrating various spectroscopic techniques. The following
diagram illustrates this logical progression.

Data Acquisition

) i Interpretation
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Data Analysis & Structural
Interpretation Confirmation

Click to download full resolution via product page

Caption: Spectroscopic workflow for structural elucidation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
organic compound like 2-Bromofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining *H and 3C NMR spectra.
e Sample Preparation:

o Accurately weigh 5-10 mg of 2-Bromofuran and dissolve it in approximately 0.6-0.7 mL of
a suitable deuterated solvent (e.g., deuterated chloroform, CDCls, or cyclohexane-da2).
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The choice of solvent is critical to avoid interfering signals.

o Transfer the solution to a standard 5 mm NMR tube.

o Add a small amount of an internal standard, typically tetramethylsilane (TMS), which
provides a reference signal at 0.00 ppm.

e Instrument Setup:
o Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
o Insert the sample into the NMR magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve maximum homogeneity, which is essential for high-
resolution spectra.

o Data Acquisition:

o Acquire the *H NMR spectrum. A single scan may be sufficient for a concentrated sample,
but multiple scans (e.g., 8 or 16) can be accumulated to improve the signal-to-noise ratio.

o Set the parameters for the 13C NMR spectrum. Due to the low natural abundance of the
13C isotope, a larger number of scans (e.g., 128 to 1024 or more) is typically required.
Proton decoupling is used to simplify the spectrum to single lines for each unique carbon
atom.

o Process the acquired Free Induction Decay (FID) data by applying a Fourier transform to
generate the frequency-domain NMR spectrum. Phase and baseline corrections are then
applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

As 2-Bromofuran is a liquid at room temperature, the neat liquid film method is commonly
employed.

o Sample Preparation (Neat Liquid Film):
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o Ensure two salt plates (typically NaCl or KBr) are clean and dry. Handle them by the edges
to avoid transferring moisture.

o Using a pipette, place one or two drops of neat 2-Bromofuran onto the center of one salt
plate.

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film
between the plates.

e Instrument Setup and Data Acquisition:

o Place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer's sample

compartment.

o Acquire a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.

o Acquire the sample spectrum. The instrument passes an infrared beam through the
sample, and the detector measures the transmitted radiation.

o The final spectrum is typically presented as percent transmittance versus wavenumber
(cm™1).

e Post-Analysis:

o Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or
isopropanol) and return them to a desiccator for storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the preferred method for the mass analysis of volatile compounds like 2-Bromofuran.
e Sample Preparation:

o Prepare a dilute solution of 2-Bromofuran in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 10-100 pg/mL.

e Instrument Setup:
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o Set up the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5 or
similar).

o Establish the GC oven temperature program. This typically involves an initial hold
temperature, a ramp rate, and a final hold temperature to ensure separation of the analyte
from any impurities or the solvent.

o Set the injector temperature and the GC-MS transfer line temperature to ensure the
sample remains in the gas phase.

o Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-200) and to
use a standard ionization energy, typically 70 eV for electron ionization (El).

o Data Acquisition:
o Inject a small volume (typically 1 yL) of the sample solution into the GC injector port.

o The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column,
where it is separated based on its boiling point and interaction with the stationary phase.

o As 2-Bromofuran elutes from the column, it enters the mass spectrometer's ion source,
where it is fragmented and ionized.

o The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z),
and a mass spectrum is generated.

o Data Analysis:
o Analyze the resulting chromatogram to determine the retention time of 2-Bromofuran.

o Examine the mass spectrum corresponding to that retention time to identify the molecular
ion peak and the key fragmentation patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Furan_-2-bromo
https://www.sigmaaldrich.com/TH/th/product/aldrich/cds020809
https://www.chemicalbook.com/SpectrumEN_584-12-3_1HNMR.htm
https://dev.spectrabase.com/spectrum/EoYzhuYvygv
https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://scienceready.com.au/pages/interpreting-mass-spectrum-fragmentation-patterns
https://www.benchchem.com/product/b1272941#spectroscopic-data-of-2-bromofuran-nmr-ir-ms
https://www.benchchem.com/product/b1272941#spectroscopic-data-of-2-bromofuran-nmr-ir-ms
https://www.benchchem.com/product/b1272941#spectroscopic-data-of-2-bromofuran-nmr-ir-ms
https://www.benchchem.com/product/b1272941#spectroscopic-data-of-2-bromofuran-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1272941?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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